Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate
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Description
Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate is a chemical compound with the CAS Number: 1955498-99-3 . It has a molecular weight of 286.75 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16ClFO4S/c1-2-16-9(13)8-3-5-10(12,6-4-8)7-17(11,14)15/h8H,2-7H2,1H3 . This code provides a unique representation of the molecule’s structure.Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .
Scientific Research Applications
Enantioselective Synthesis and Applications
- Enantioselective Synthesis of Ceralure B1 : A study reported the stereoselective synthesis of Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a compound used as a potent attractant for the Mediterranean fruit fly. This synthesis involved key steps such as an asymmetric Diels–Alder reaction, highlighting the compound's application in pest control and agricultural research (A. Raw & E. Jang, 2000).
Novel Syntheses and Structural Insights
- First Synthesis of Ethyl 3,3,5,5-Tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate : This compound was synthesized for the first time through a three-component condensation process. The structural elucidation was confirmed by X-ray analysis, suggesting its potential in the development of novel organic materials or pharmaceuticals (M. Kurbanova et al., 2019).
Fluoren-9-ones Synthesis
- A New and Simple Synthesis of Fluoren-9-ones : This research demonstrated the synthesis of fluoren-9-ones from Ethyl cyclohexene-1-carboxylate, illustrating the versatility of cyclohexanecarboxylate derivatives in synthesizing complex aromatic compounds which could have applications in material science or pharmaceuticals (M. Ramana & P. V. Potnis, 1993).
Properties
IUPAC Name |
ethyl 4-(chlorosulfonylmethyl)-4-fluorocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClFO4S/c1-2-16-9(13)8-3-5-10(12,6-4-8)7-17(11,14)15/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBQMFDZDQZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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